1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Description
1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a triazole-diamine derivative featuring a 4-bromobenzyl group at the N1 position and tetramethyl substitution at the N3 and N5 positions. Its molecular formula is C₁₄H₁₉BrN₅, with a molecular weight of 345.25 g/mol. This compound belongs to a class of 1,2,4-triazole derivatives known for their diverse pharmacological and material science applications, including enzyme inhibition, antibacterial activity, and energetic material development .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN5/c1-17(2)12-15-13(18(3)4)19(16-12)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHAWPLNLSALMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the triazole compound with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Methylation: The final step involves methylation of the triazole nitrogen atoms using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amines, and other substituted benzyl derivatives.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Coupling Products: Coupling reactions yield biaryl or diaryl compounds with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. Specifically, studies have shown that 1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine can be effective against various pathogenic strains. The mechanism of action typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .
Case Study: Antibacterial Efficacy
A study published in the journal Molecules demonstrated that triazole derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure allows for interactions with bacterial cell walls, enhancing its efficacy as an antimicrobial agent .
Corrosion Inhibition
Corrosion Protection for Metals
Another significant application of this compound is as a corrosion inhibitor for metals. Research indicates that triazole compounds can form protective films on metal surfaces, effectively preventing corrosion in aggressive environments such as acidic solutions.
Performance Evaluation
In a comparative study on corrosion inhibitors using electrochemical impedance spectroscopy (EIS), it was found that this triazole derivative exhibited high inhibition efficiency rates of over 90% for steel surfaces exposed to hydrochloric acid . The protective mechanism is attributed to the adsorption of the triazole compound onto the metal surface, which blocks corrosive ions from penetrating.
Material Science
Polymer Additives
The compound has also been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Incorporating triazole derivatives into polymer matrices can improve resistance to thermal degradation and oxidative stress.
Case Study: Polymer Blends
Research highlighted in Polymer Degradation and Stability indicates that blending polymers with triazole derivatives can result in materials with improved mechanical strength and longevity under extreme conditions. The synergistic effects observed suggest that these compounds can be tailored for specific applications in coatings and protective materials .
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group enhances its binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzyl Group
The substitution pattern on the benzyl group significantly impacts physicochemical and biological properties. Key analogs include:
- Bromine vs.
- Methyl vs. Halogen : Methyl-substituted analogs (e.g., 4-methylbenzyl) exhibit reduced steric hindrance and electron-withdrawing effects, which may favor metabolic stability but reduce halogen-bonding interactions .
Physicochemical and Energetic Properties
- Thermostability : The tetramethyl substitution in the target compound contrasts with N5,N5′-tetrazine-bis-triazole derivatives (e.g., compound 1 in ), which exhibit high thermostability (decomposition onset at 357°C) due to extended conjugation and hydrogen-bonding networks .
- Crystallography: The crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate reveals hydrogen-bonded networks (N–H···O/N interactions) critical for stability. The bromobenzyl group in the target compound may disrupt such networks, reducing crystallinity .
Biological Activity
1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the class of triazole derivatives, which have been widely studied for their biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, mechanism of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Biological Activity Overview
Triazole derivatives are known for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound demonstrated potent activity against several strains, suggesting its potential as an effective antimicrobial agent .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of triazoles have been extensively documented. In vitro studies demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests its potential use in treating inflammatory conditions .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 60 |
| IL-6 | 200 | 80 |
Anticancer Activity
Triazole derivatives have shown promise in cancer research. In a recent study focusing on the antiproliferative effects of various triazoles on cancer cell lines, it was found that this compound inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
Several case studies have highlighted the effectiveness of triazole compounds in clinical settings:
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with a triazole derivative resulted in significant reductions in inflammatory markers and improved patient outcomes.
- Case Study on Cancer Therapy : A combination therapy involving triazole derivatives was tested in patients with advanced metastatic cancers. Results indicated enhanced efficacy when combined with traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
